![molecular formula C14H22N2O2 B8041418 methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate](/img/structure/B8041418.png)
methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate is a chemical compound known for its diverse biological activities and potential applications in various fields of research. This compound is characterized by its unique structure, which includes a dimethylamino group and diethylphenyl moiety, making it a subject of interest in both synthetic and applied chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate typically involves the reaction of 3-(dimethylamino)-2,6-diethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process can be summarized as follows:
Starting Materials: 3-(dimethylamino)-2,6-diethylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C.
Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or toluene. Catalysts such as triethylamine may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amine derivatives with reduced carbamate groups.
Substitution: New compounds with substituted functional groups replacing the carbamate moiety.
科学研究应用
Methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate involves its interaction with specific molecular targets. The dimethylamino group and carbamate moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate: Known for its unique structure and diverse applications.
Ethyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate: Similar structure with an ethyl group instead of a methyl group.
Propyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate: Contains a propyl group, leading to different chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity
属性
IUPAC Name |
methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-10-8-9-12(16(3)4)11(7-2)13(10)15-14(17)18-5/h8-9H,6-7H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIIDNIDKSIFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)N(C)C)CC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
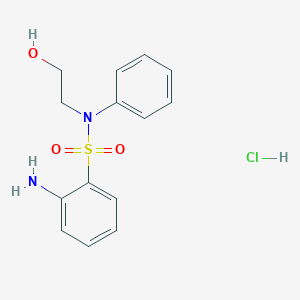
![Dimethyl 3,3'-[1,3-phenylenebis(oxy)]dipropanoate](/img/structure/B8041337.png)
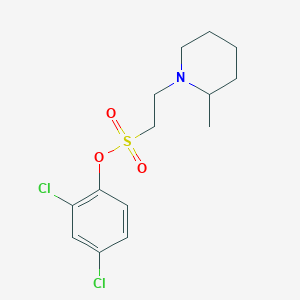
![Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester](/img/structure/B8041372.png)
![N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide](/img/structure/B8041379.png)
![methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate](/img/structure/B8041386.png)
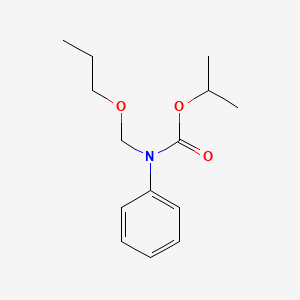
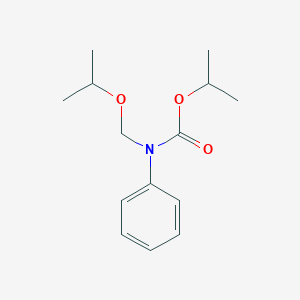
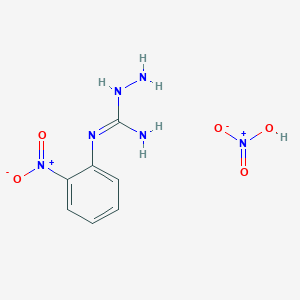
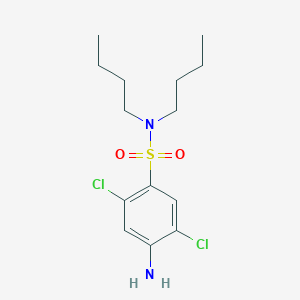
![propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate](/img/structure/B8041428.png)
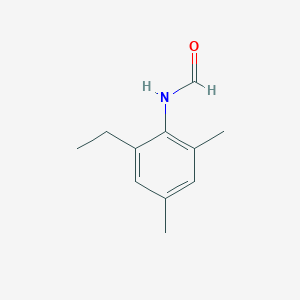
![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)
![N-[3-[2-(acetamidomethyl)cyclohexen-1-yl]propyl]acetamide](/img/structure/B8041457.png)
